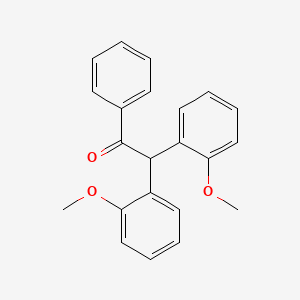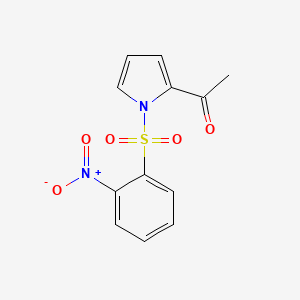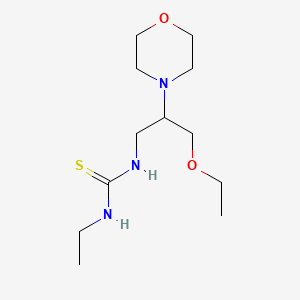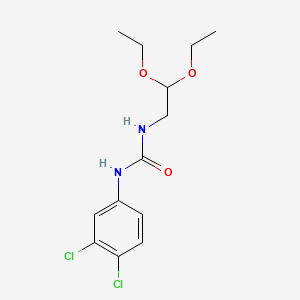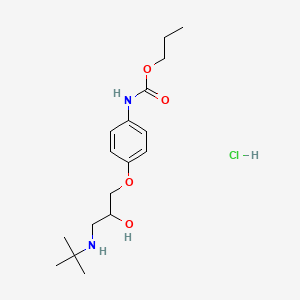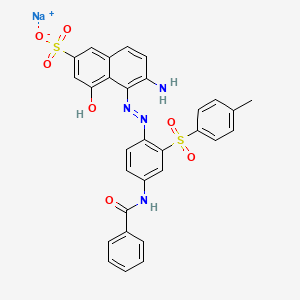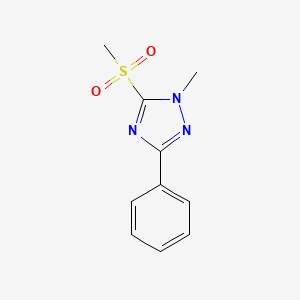
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride undergoes various types of chemical reactions, including:
Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.
Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.
Common Reagents and Conditions
Radical Polymerization: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Cross-Linking Reactions: Cross-linking agents such as ethylene glycol dimethacrylate are used.
Major Products Formed
Radical Polymerization: The major products are linear polymers with varying molecular weights.
Cross-Linking Reactions: The major products are cross-linked polymers with enhanced mechanical properties and stability.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride has a wide range of scientific research applications:
Drug Delivery Systems: It is used to synthesize self-healing pH-responsive hydrogels for controlled drug release.
Biomedical Engineering: It is used in the fabrication of biocompatible coatings and adhesives.
3D Printing: It is utilized in the formulation of iron oxide nanoparticle inks for printing magnetic devices and MRI contrast agents.
Water Treatment: It is employed as a non-toxic synthetic flocculant for harvesting microalgae.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylaminopropyl methacrylamide
- N-(2-Dimethylaminoethyl)methacrylamide
- N-(3-Dimethylaminopropyl)acrylamide
Uniqueness
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is unique due to its high reactivity and ability to undergo both radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity, making it suitable for a wide range of applications in drug delivery, gene delivery, and biomedical engineering .
Propiedades
Número CAS |
93858-49-2 |
|---|---|
Fórmula molecular |
C9H19ClN2O |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)9(12)10-6-5-7-11(3)4;/h1,5-7H2,2-4H3,(H,10,12);1H |
Clave InChI |
CTQCRZPAPNYGJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)


